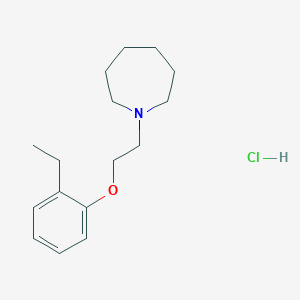

MBX2329

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-2-15-9-5-6-10-16(15)18-14-13-17-11-7-3-4-8-12-17;/h5-6,9-10H,2-4,7-8,11-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAUPZSIMYFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCCN2CCCCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MBX2329 Against Influenza A Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the small molecule inhibitor MBX2329 exerts its antiviral activity against the influenza A virus. The information presented herein is compiled from foundational in vitro studies and is intended to serve as a resource for researchers and professionals in the field of antiviral drug development.

Core Mechanism of Action: Inhibition of Viral Entry

This compound is a potent antiviral compound that specifically targets the influenza A virus hemagglutinin (HA) protein, a critical glycoprotein for viral entry into host cells.[1][2][3][4][5] The mechanism of action is centered on the inhibition of HA-mediated membrane fusion, a pivotal step in the viral replication cycle.[3][4][5]

This compound is thought to bind to a conserved conformational epitope within the stem region of the HA trimer.[1][3][4] This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[5] By blocking this fusion process, this compound effectively traps the virus within the endosome, thereby preventing the release of the viral ribonucleoprotein (vRNP) complexes into the cytoplasm and halting the infection at an early stage.

A key characteristic of this compound is its specificity for influenza A viruses possessing group 1 HA, which includes H1 and H5 subtypes.[1][3] It demonstrates significantly less or no activity against influenza A viruses with group 2 HA (such as H3 and H7 subtypes) and influenza B viruses.[1][3] Furthermore, the compound shows minimal inhibitory effects on other enveloped viruses like HIV, Lassa, Ebola, or VSV, highlighting its specific action on influenza A HA.[1][3]

Notably, this compound exhibits a strong synergistic effect when used in combination with the neuraminidase inhibitor oseltamivir, suggesting a potential for combination therapy to enhance antiviral efficacy and combat drug resistance.[1][3][4]

Quantitative Data Summary

The antiviral potency and selectivity of this compound have been quantified across various influenza A virus strains, including those resistant to existing antiviral drugs. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza A Virus Strains

| Virus Strain | Subtype | 50% Inhibitory Concentration (IC50) in µM |

| A/PR/8/34 | H1N1 | 0.29 - 0.53 |

| A/Florida/21/2008 (H275Y) | H1N1 (oseltamivir-resistant) | 0.29 - 0.53 |

| A/Washington/10/2008 | H1N1 | 0.29 - 0.53 |

| A/California/10/2009 | H1N1 (2009 pandemic) | 0.29 - 0.53 |

| A/Hong Kong/156/97 | H5N1 | 5.9 |

| HIV/HA(H5) | Pseudotype | IC90 of 8.6 |

Data compiled from multiple sources.[1][2][3][6]

Table 2: Cytotoxicity and Selectivity of this compound

| Cell Line | 50% Cytotoxicity Concentration (CC50) in µM | Selectivity Index (SI = CC50/IC50) |

| MDCK | >100 | >20 to >200 (depending on the virus strain) |

Data compiled from multiple sources.[3][4]

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental methodologies. The following provides an overview of these protocols based on available information.

High-Throughput Screening (HTS) for Identification of Inhibitors

This compound was identified from a chemical library of over 100,000 small molecules using a pseudotype virus-based high-throughput screening assay.[3]

-

Pseudotype Virus System: The screening assay utilized a replication-defective human immunodeficiency virus (HIV) core pseudotyped with influenza A virus hemagglutinin (HA). This system allows for the safe study of viral entry mediated by a specific viral envelope protein.

-

Principle: The assay measures the ability of a compound to inhibit the entry of the HA-pseudotyped virus into target cells. A reporter gene (e.g., luciferase) incorporated into the pseudovirus genome is expressed upon successful entry and integration. Inhibition of entry results in a decrease in the reporter signal.

-

General Workflow:

-

Target cells (e.g., 293T) are seeded in multi-well plates.

-

Cells are pre-incubated with compounds from the chemical library.

-

HA-pseudotyped viruses are added to the wells.

-

After a suitable incubation period, the level of reporter gene expression is quantified.

-

Compounds that significantly reduce the reporter signal without causing cytotoxicity are identified as potential entry inhibitors.

-

Antiviral Activity Assays

The antiviral potency of this compound against various influenza A virus strains was determined using cell-based assays.

-

Cell Line: Madin-Darby canine kidney (MDCK) cells are a common cell line used for influenza virus propagation and antiviral testing.

-

Viral Strains: A panel of influenza A virus strains, including laboratory-adapted strains, clinical isolates, and oseltamivir-resistant strains, were used.[3]

-

Methodology (General):

-

MDCK cells are seeded in multi-well plates and grown to confluency.

-

The cells are infected with a specific influenza A virus strain at a defined multiplicity of infection (MOI).

-

The infected cells are treated with serial dilutions of this compound.

-

After incubation, the extent of viral replication is quantified. This can be done through various methods, such as:

-

Plaque Reduction Assay: Measures the reduction in the number and size of viral plaques.

-

Viral Yield Reduction Assay: Quantifies the amount of infectious virus produced in the supernatant using techniques like TCID50 (50% tissue culture infective dose) or plaque assays.

-

Reporter Gene-Based Assays: Utilizes engineered viruses expressing a reporter gene.

-

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Mechanism of Action Studies

Experiments to elucidate the specific mechanism of action of this compound focused on its interaction with HA and inhibition of membrane fusion.

-

HA-Mediated Hemolysis Inhibition Assay: This assay assesses the ability of a compound to inhibit the low pH-induced fusion of viral and red blood cell membranes.

-

Chicken red blood cells (cRBCs) are incubated with influenza virus.

-

The virus-cRBC mixture is treated with different concentrations of this compound.

-

The pH of the medium is lowered to trigger HA-mediated fusion, leading to hemolysis.

-

The amount of hemolysis is quantified by measuring the absorbance of the supernatant. Inhibition of fusion results in reduced hemolysis.

-

-

Competition Assays with Monoclonal Antibodies (mAbs): To localize the binding site of this compound on HA, competition assays with well-characterized mAbs are performed.[4]

-

The ability of this compound to inhibit the binding of a specific mAb to HA is measured.

-

For example, competition with mAb C179, which binds to the HA stem region, suggests that this compound also binds in or near this region.[4]

-

-

Mutational Analysis: Site-directed mutagenesis is used to introduce specific amino acid changes in the HA protein.[4] The susceptibility of these mutant viruses to this compound is then tested. Reduced susceptibility of a mutant virus to the compound can identify key residues involved in the drug-target interaction.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used for its characterization.

Caption: Mechanism of this compound action on influenza A virus entry.

Caption: High-throughput screening workflow for identifying influenza entry inhibitors.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

References

- 1. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Unveiling the Molecular Grip: A Technical Guide to the MBX2329 Binding Site on Influenza Hemagglutinin

For Immediate Release

This technical document provides a comprehensive analysis of the binding site of MBX2329, a potent small molecule inhibitor of influenza A virus, on the viral surface glycoprotein hemagglutinin (HA). This guide is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

This compound is a promising antiviral candidate that functions by inhibiting the HA-mediated entry of the influenza virus into host cells. It exhibits potent activity against a broad spectrum of influenza A viruses, including pandemic H1N1 strains and highly pathogenic avian H5N1, as well as oseltamivir-resistant strains. The inhibitor specifically targets Group 1 HA subtypes, such as H1 and H5, while showing significantly less activity against Group 2 HA subtypes like H3.

The Binding Locus: A Strategic Position in the Hemagglutinin Stem Region

Mechanism-of-action studies have pinpointed the binding site of this compound to the highly conserved stem region of the HA trimer. This region is critical for the conformational changes that HA undergoes at low pH, a necessary step for the fusion of the viral and endosomal membranes. By binding to this site, this compound is thought to stabilize the pre-fusion conformation of HA, thereby preventing the fusion process and subsequent viral entry.

Evidence for the binding location of this compound is substantiated by several key experimental findings:

-

Competition Assays: Competition studies with the monoclonal antibody (MAb) C179, which binds to a known conformational epitope in the HA stem region, indicate that this compound interacts with this same region.

-

Mutational Analysis: Site-directed mutagenesis studies have identified specific amino acid residues that are critical for the inhibitory activity of this compound. Resistance to this compound was observed in pseudotyped viruses carrying mutations at Lysine 51 (K51) in the HA1 subunit and Glycine 16 (G16) in the HA2 subunit of H5 HA. This strongly suggests that these residues are integral to the this compound binding pocket.

-

Saturation Transfer Difference (STD) NMR Spectroscopy: STD NMR studies have confirmed the direct binding of this compound to recombinant H5 HA. These experiments have also revealed that the aromatic ring of this compound plays a crucial role in the interaction with the protein.

While a co-crystal structure of this compound with hemagglutinin is not yet publicly available, the collective evidence from these studies provides a detailed picture of the binding site. The location within the conserved stem region explains the broad-spectrum activity of this compound against Group 1 influenza A viruses.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified against various influenza A virus strains using pseudotype virus-based neutralization assays. The following table summarizes the key quantitative data.

| Parameter | Virus Strain/Cell Line | Value | Reference |

| IC50 | HIV/HA(H5) | 0.47 - 5.8 µM | |

| IC50 | Influenza A/PR/8/34 (H1N1) | 0.3 µM | |

| IC50 | Oseltamivir-resistant A/H1N1 | Potent Inhibition | |

| CC50 | MDCK cells | >100 µM | |

| Selectivity Index (SI) | Various influenza strains | >20 to 200 |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the this compound binding site are provided below.

Pseudotype Virus-Based Neutralization Assay

This assay is used to determine the inhibitory concentration (IC50) of this compound against HA-mediated viral entry.

-

Production of Pseudotyped Viral Particles:

-

Co-transfect producer cells (e.g., HEK293T) with three plasmids:

-

A plasmid encoding the influenza HA of interest.

-

A retroviral packaging plasmid lacking the envelope gene (e.g., MLV gag-pol).

-

A reporter plasmid containing a gene for a quantifiable marker, such as firefly luciferase or green fluorescent protein (GFP).

-

-

Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.

-

-

Neutralization Assay:

-

Seed target cells (e.g., MDCK or A549) in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Incubate the pseudotyped virus with the diluted compound for 1 hour at 37°C.

-

Add the virus-compound mixture to the target cells and incubate for 48-72 hours.

-

Quantify the reporter gene expression (e.g., measure luminescence for luciferase).

-

Calculate the IC50 value, which is the concentration of the compound that reduces reporter gene expression by 50%.

-

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues involved in the binding of this compound.

-

Generation of HA Mutants:

-

Introduce point mutations into the HA expression plasmid at codons corresponding to amino acid residues hypothesized to be in the binding site. This is typically done using a PCR-based method with primers containing the desired mutation.

-

-

Production and Testing of Mutant Pseudotypes:

-

Produce pseudotyped viruses carrying the mutant HA proteins as described above.

-

Perform the pseudotype virus-based neutralization assay with the mutant viruses in the presence of this compound.

-

A significant increase in the IC50 value for a mutant virus compared to the wild-type virus indicates that the mutated residue is important for the inhibitor's activity.

-

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful method for detecting the binding of small molecules to large proteins and for mapping the binding epitope of the ligand.

-

Sample Preparation:

-

Prepare a solution containing the purified recombinant HA protein (e.g., 10-50 µM) and a significant excess of this compound (e.g., 1-5 mM) in a deuterated buffer.

-

-

NMR Data Acquisition:

-

Acquire two spectra: an "on-resonance" spectrum where a specific frequency corresponding to protein resonances is saturated, and an "off-resonance" spectrum where a frequency far from any protein or ligand signals is irradiated.

-

The saturation is transferred from the protein to the bound ligand through spin diffusion.

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

-

Signals in the STD spectrum correspond only to the protons of the ligand that are in close proximity to the protein in the bound state.

-

The relative intensities of the signals in the STD spectrum provide information about which parts of the small molecule are most closely interacting with the protein.

-

Visualizing the Path to Discovery and the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for identifying the this compound binding site and the proposed mechanism of inhibition.

physicochemical properties and solubility of MBX2329

An In-depth Technical Guide to the Physicochemical Properties and Solubility of MBX-2329

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and biological activity of MBX-2329, a small molecule inhibitor of the influenza A virus. The information is compiled from commercially available data and scientific literature.

Physicochemical Properties

MBX-2329 is an aminoalkyl phenol ether that has been identified as a specific inhibitor of influenza A virus entry.[1] Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆ClNO | [2] |

| Molecular Weight | 283.84 g/mol | [2] |

| CAS Number | 1438272-42-4 | [2] |

| Appearance | White Solid | [2] |

| Purity | >98% | |

| Storage (Powder) | -20°C for 3 years | [2] |

| Storage (in Solvent) | -80°C for 1 year | [2] |

Solubility

The solubility of MBX-2329 has been determined in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays.

| Solvent | Solubility | Concentration | Source |

| DMSO | 60 mg/mL | 211.39 mM | [2] |

Note: Sonication is recommended to aid in the dissolution of MBX-2329 in DMSO.[2]

Biological Activity

MBX-2329 is a potent inhibitor of influenza A virus, specifically targeting the hemagglutinin (HA) protein to block viral entry into host cells. It is particularly effective against influenza A viruses with group 1 HA, including H1N1 and H5N1 subtypes.

| Parameter | Value | Virus Strains | Source |

| IC₅₀ | 0.3 - 5.9 µM | Various influenza A virus strains | |

| CC₅₀ (MDCK cells) | >100 µM | ||

| Selectivity Index (SI) | >20 to >200 |

Mechanism of Action: Inhibition of HA-Mediated Viral Entry

MBX-2329's antiviral activity stems from its ability to interfere with the function of the influenza virus hemagglutinin (HA) protein. The HA protein is crucial for the initial stages of viral infection, mediating both attachment to host cell receptors and the subsequent fusion of the viral and endosomal membranes.

The proposed mechanism of action for MBX-2329 involves the following steps:

-

Binding to Hemagglutinin: MBX-2329 is thought to bind to the stem region of the HA trimer.

-

Inhibition of Conformational Change: This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes that are necessary for membrane fusion within the endosome.

-

Blocked Viral Entry: By inhibiting HA-mediated fusion, MBX-2329 effectively blocks the release of the viral genome into the host cell cytoplasm, thus halting the infection at an early stage.

The following diagram illustrates the signaling pathway of influenza virus entry and the point of inhibition by MBX-2329.

Caption: Influenza virus entry pathway and inhibition by MBX-2329.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the physicochemical and biological properties of MBX-2329.

Determination of Solubility in DMSO

Objective: To determine the maximum solubility of MBX-2329 in dimethyl sulfoxide (DMSO).

Materials:

-

MBX-2329 powder

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator bath

-

Calibrated analytical balance

-

Microcentrifuge tubes

Procedure:

-

Weigh a precise amount of MBX-2329 (e.g., 10 mg) and place it into a microcentrifuge tube.

-

Add a small, measured volume of DMSO to the tube.

-

Vortex the mixture thoroughly for 1-2 minutes.

-

If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

-

Visually inspect the solution for any remaining solid particles.

-

If the solid has dissolved, repeat steps 2-5 with additional small increments of MBX-2329 until a saturated solution is achieved (i.e., solid material remains after vortexing and sonication).

-

If the initial amount of solid does not dissolve, add small, measured increments of DMSO until complete dissolution is observed.

-

Calculate the solubility in mg/mL and convert to molarity (mM) using the molecular weight of MBX-2329.

Pseudotyped Virus Entry Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MBX-2329 against influenza virus entry using a pseudotyped virus system.

Materials:

-

HEK293T cells

-

Lentiviral or retroviral packaging plasmids

-

Plasmid encoding the influenza HA protein of interest

-

Reporter plasmid (e.g., encoding luciferase or GFP)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

MBX-2329 stock solution in DMSO

-

96-well cell culture plates

-

Luminometer or fluorescence microscope

Experimental Workflow:

Caption: Workflow for the pseudotyped virus entry assay.

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

-

Compound Dilution: Prepare a serial dilution of MBX-2329 in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

-

Treatment: Remove the growth medium from the cells and add the diluted MBX-2329.

-

Infection: Add the influenza pseudotyped virus to each well at a pre-determined multiplicity of infection (MOI). Include control wells with no virus and virus with no compound.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.

-

Reporter Measurement:

-

For luciferase reporter: Lyse the cells and measure luminescence using a luminometer according to the manufacturer's instructions.

-

For GFP reporter: Quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

-

-

Data Analysis: Plot the reporter signal against the log of the MBX-2329 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3][4]

Hemagglutination Inhibition (HI) Assay

Objective: To assess the ability of MBX-2329 to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.

Materials:

-

Influenza virus stock with a known hemagglutination titer

-

Red blood cells (e.g., from chicken or turkey)

-

Phosphate-buffered saline (PBS)

-

MBX-2329 stock solution in DMSO

-

V-bottom 96-well microtiter plate

Procedure:

-

RBC Preparation: Wash the RBCs with PBS and prepare a standardized suspension (e.g., 0.5% v/v).

-

Compound Dilution: Prepare a serial two-fold dilution of MBX-2329 in PBS in the wells of the microtiter plate.

-

Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the compound dilutions.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the virus.

-

RBC Addition: Add the RBC suspension to all wells.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control wells (no virus) have formed a distinct button at the bottom.

-

Reading Results: Observe the wells for hemagglutination. A positive result (inhibition) is indicated by the formation of a tight button of RBCs at the bottom of the well, while a negative result (no inhibition) is indicated by a diffuse lattice of agglutinated RBCs. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.[5][6]

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Hemagglutination assay - Wikipedia [en.wikipedia.org]

MBX2329: A Potent Inhibitor of H1N1 and H5N1 Influenza A Viruses

An In-depth Technical Guide on the Antiviral Spectrum and Mechanism of Action

This technical guide provides a comprehensive overview of the antiviral activity of MBX2329 against H1N1 and H5N1 influenza A viruses. This compound is a small molecule inhibitor that targets the influenza virus hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-influenza therapeutics.

Quantitative Antiviral Activity

This compound has demonstrated potent and selective inhibitory activity against a range of influenza A viruses, including pandemic and oseltamivir-resistant H1N1 strains, as well as the highly pathogenic avian influenza (HPAI) H5N1 strain.[1][2] The compound's efficacy is summarized below, highlighting its inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) to establish its selectivity index (SI).

Table 1: In Vitro Antiviral Activity of this compound against H1N1 and H5N1 Influenza Viruses

| Virus Strain | Subtype | Potency (IC50 in µM) | Reference |

| A/PR/8/34 | H1N1 | 0.29 - 0.53 | [1] |

| A/Florida/21/2008 (H275Y) | H1N1 (Oseltamivir-resistant) | 0.29 - 0.53 | [1] |

| A/Washington/10/2008 | H1N1 | 0.29 - 0.53 | [1] |

| A/California/10/2009 | H1N1 (Pandemic) | 0.29 - 0.53 | [1] |

| A/Hong Kong/H5N1 | H5N1 | 5.9 | [1] |

| HIV/HA(H5) | Pseudotype | IC90 of 8.6 | [3][4] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Madin-Darby Canine Kidney (MDCK) | >100 | >20 to >200 | [1][2] |

| 293T | >100 | Not specified | [5] |

The high selectivity index values underscore the compound's low toxicity to host cells at concentrations that are effective against the virus.[1][2]

Mechanism of Action: Inhibition of HA-Mediated Fusion

This compound acts as a viral entry inhibitor by targeting the hemagglutinin (HA) protein of influenza A viruses.[6] Specifically, it binds to a conserved epitope in the stem region of the HA trimer.[1][7] This binding event prevents the low pH-induced conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.[1][6] By blocking this critical step, this compound effectively halts the viral replication cycle at an early stage.[2][5] this compound is specific for group 1 HA subtypes, which include H1 and H5, and does not show significant activity against group 2 HA subtypes like H3 and H7.[1][7]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the antiviral activity of this compound.

Pseudotype Virus-Based High-Throughput Screening

The initial identification of this compound was performed using a pseudotype virus-based high-throughput screen. This method allows for the study of viral entry inhibitors in a lower biosafety level environment.

-

Principle: Pseudotyped viruses are generated by co-transfecting 293T cells with a plasmid encoding a reporter gene (e.g., luciferase) within an HIV-1 backbone (pNL4-3-Luc-R-E-) and a second plasmid encoding the desired viral envelope glycoprotein, in this case, influenza HA. The resulting pseudovirions can infect target cells in an HA-dependent manner, and viral entry is quantified by measuring the reporter gene expression.

-

Methodology:

-

293T cells are co-transfected with the HIV-1 backbone plasmid and the HA-expressing plasmid.

-

The supernatant containing the pseudotyped virus is harvested.

-

Target cells (e.g., 293T) are seeded in 96-well plates.

-

The cells are pre-incubated with varying concentrations of this compound.

-

The pseudotyped virus is added to the wells.

-

After a suitable incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase) is measured.

-

The concentration of this compound that inhibits reporter activity by 50% (IC50) is calculated.

-

Cytotoxicity Assay

The cytotoxicity of this compound was assessed to determine its therapeutic window.

-

Principle: The assay measures the viability of cells in the presence of the compound. A common method is to quantify a housekeeping protein, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is indicative of the number of viable cells.

-

Methodology (AlphaScreen SureFire GAPDH Assay):

-

MDCK cells are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with a serial dilution of this compound for a period of 72 hours.

-

After incubation, the cells are lysed.

-

The cell lysates are analyzed using the AlphaScreen SureFire GAPDH assay kit (PerkinElmer) according to the manufacturer's instructions.

-

The concentration of this compound that reduces cell viability by 50% (CC50) is determined.

-

HA-Mediated Hemolysis Inhibition Assay

This assay directly assesses the ability of this compound to inhibit the fusion activity of HA.

-

Principle: Influenza virus can agglutinate and, at low pH, lyse chicken red blood cells (cRBCs) through the fusogenic activity of HA. An inhibitor of HA-mediated fusion will prevent this hemolysis.

-

Methodology:

-

Influenza A virus (e.g., A/PR/8/34 H1N1) is incubated with varying concentrations of this compound.

-

A suspension of freshly prepared cRBCs is added to the virus-compound mixture.

-

The mixture is incubated to allow for viral attachment to the cRBCs.

-

The pH of the solution is lowered to approximately 5.2 to trigger the conformational changes in HA that lead to membrane fusion and subsequent hemolysis.

-

The degree of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant.

-

The concentration of this compound that inhibits hemolysis in a dose-dependent manner is determined.[1]

-

Conclusion

This compound is a promising anti-influenza drug candidate with potent activity against a broad range of group 1 influenza A viruses, including clinically relevant H1N1 and H5N1 strains. Its mechanism of action, the inhibition of HA-mediated membrane fusion, represents a valuable therapeutic strategy, particularly in the context of emerging resistance to existing antiviral drugs. The favorable selectivity profile of this compound warrants further investigation and development as a potential new treatment for influenza.

References

- 1. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]

MBX2329: A Technical Guide to its Use as a Probe for Influenza Virus Entry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MBX2329, a small molecule inhibitor of influenza virus entry. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to utilize this compound as a probe for studying the intricacies of influenza virus infection and to aid in the development of novel antiviral therapeutics. This document details the mechanism of action of this compound, presents its antiviral activity in a structured format, and provides detailed protocols for key experimental assays.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor that targets the influenza A virus hemagglutinin (HA) protein.[1][2][3] Specifically, it inhibits the HA-mediated fusion of the viral envelope with the endosomal membrane, a critical step in the viral entry process.[1][2] By binding to a conserved epitope in the stem region of group 1 HA subtypes (including H1 and H5), this compound prevents the low pH-induced conformational changes necessary for membrane fusion.[1] This targeted mechanism of action makes this compound a valuable tool for dissecting the molecular events of influenza virus entry and a promising candidate for antiviral drug development, particularly against strains resistant to existing drugs like oseltamivir.[1][2]

Quantitative Data on this compound Activity

The antiviral efficacy and cytotoxicity of this compound have been evaluated against a panel of influenza A virus strains. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against Influenza A Virus Strains

| Virus Strain | Subtype | IC50 (µM) | Reference |

| A/PR/8/34 | H1N1 | 0.29 - 0.53 | [1][2] |

| A/Florida/21/2008 (H275Y) | H1N1 (oseltamivir-resistant) | 0.29 - 0.53 | [1][2] |

| A/Washington/10/2008 | H1N1 | 0.29 - 0.53 | [1][2] |

| A/California/10/2009 | H1N1 (2009 pandemic) | 0.29 - 0.53 | [1][2] |

| A/Hong Kong/H5N1 | H5N1 | 5.9 | |

| HIV/HA(H5) | Pseudotype | IC90 of 8.6 | [3] |

| A/Texas/12/2007 | H3N2 | Significantly less active | [1][2] |

| B/Florida/4/2006 | Influenza B | Significantly less active | [1][2] |

Table 2: Cytotoxicity and Selectivity of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| MDCK | >100 | >20 to 200 | [2] |

| 293T | >100 | Not specified |

Table 3: Activity of this compound against other Viruses

| Virus Pseudotype | IC50 (µM) | Reference |

| HIV/LASV-GP | >100 | [1] |

| HIV/EBOV-GP | >100 | [1] |

| HIV/VSV-G | >100 | [1] |

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the inhibition of a critical conformational change in the influenza virus hemagglutinin (HA) protein. This process occurs within the host cell's endosome and is essential for the release of the viral genome into the cytoplasm.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an influenza virus entry inhibitor.

Pseudotyped Virus Entry Assay

This assay is used to specifically measure the inhibition of HA-mediated viral entry in a safe and controlled manner, without the use of live influenza virus.

Materials:

-

Target cells (e.g., 293T or A549 cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Pseudotyped virus particles (e.g., lentiviral or retroviral core expressing a reporter gene like luciferase, and pseudotyped with influenza HA)

-

This compound

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Virus-Compound Incubation: In a separate plate, mix the pseudotyped virus with the serially diluted this compound. Incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the seeded cells and add the virus-compound mixture.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Hemolysis Inhibition Assay

This assay assesses the ability of this compound to inhibit the low-pH induced, HA-mediated fusion of the viral envelope with a model membrane (red blood cells).

Materials:

-

Influenza A virus

-

Chicken red blood cells (cRBCs)

-

Phosphate-buffered saline (PBS)

-

Acidic buffer (e.g., sodium acetate, pH 5.0)

-

This compound

-

96-well plates

-

Spectrophotometer

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in PBS.

-

Virus-Compound Incubation: Mix the influenza virus with the this compound dilutions in a 96-well plate. Incubate at room temperature for 30 minutes.

-

Addition of cRBCs: Add a suspension of cRBCs to each well. Incubate at 37°C for 30 minutes to allow virus binding.

-

Acidification: Add the acidic buffer to each well to lower the pH and trigger HA-mediated fusion.

-

Hemolysis: Incubate at 37°C for 30 minutes to allow for hemolysis to occur.

-

Centrifugation: Centrifuge the plate to pellet the intact cRBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of hemoglobin released.

-

Data Analysis: Calculate the percentage of hemolysis inhibition for each concentration of this compound and determine the IC50 value.

Competition Assay with Monoclonal Antibody (e.g., C179)

This assay is designed to provide evidence that this compound binds to the stem region of the HA protein by competing with a known stem-binding monoclonal antibody, such as C179.

Materials:

-

Recombinant influenza HA protein (group 1 subtype)

-

High-binding 96-well ELISA plates

-

Coating buffer (e.g., PBS)

-

Blocking buffer (e.g., PBS with 5% BSA or non-fat dry milk)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound

-

Biotinylated anti-HA stem monoclonal antibody (e.g., C179)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Microplate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with recombinant HA protein overnight at 4°C.

-

Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

-

Competitor Addition: Wash the plate and add serial dilutions of this compound to the wells. Incubate for 1 hour at room temperature.

-

Antibody Addition: Without washing, add a fixed, predetermined concentration of biotinylated C179 mAb to all wells. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate thoroughly to remove unbound reagents.

-

Detection: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add TMB substrate. Allow the color to develop.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: A decrease in the absorbance signal with increasing concentrations of this compound indicates competition for the same or an overlapping binding site on the HA protein.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the HA gene to identify amino acid residues that are critical for the binding of this compound.

Protocol:

-

Plasmid Template: Use a plasmid containing the wild-type HA gene as a template.

-

Primer Design: Design primers containing the desired mutation.

-

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid with the mutagenic primers.

-

Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmid into competent E. coli.

-

Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the HA gene to confirm the presence of the desired mutation.

-

Functional Assays: Express the mutant HA protein and test its susceptibility to this compound using the pseudotyped virus entry assay. A significant increase in the IC50 value for a mutant compared to the wild-type suggests that the mutated residue is important for this compound binding.

Conclusion

This compound is a well-characterized and potent inhibitor of influenza A virus entry, specifically targeting the HA-mediated fusion process of group 1 subtypes. Its high selectivity and defined mechanism of action make it an invaluable research tool for elucidating the molecular details of viral entry. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further investigation into the therapeutic potential of this compound and similar compounds is warranted, especially in the context of emerging and drug-resistant influenza strains.

References

Initial Characterization of the Antiviral Compound MBX2329: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of MBX2329, a novel small molecule inhibitor of the influenza A virus. The document details the compound's mechanism of action, antiviral activity, and cytotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Executive Summary

This compound is a potent and selective inhibitor of influenza A virus entry. It belongs to the aminoalkyl phenol ether class of compounds and has demonstrated significant antiviral activity against a range of influenza A strains, including pandemic H1N1 and highly pathogenic avian H5N1, as well as oseltamivir-resistant strains. The compound functions by directly targeting the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for membrane fusion and subsequent viral entry into the host cell. With a high selectivity index, this compound exhibits low cytotoxicity, making it a promising candidate for further preclinical and clinical development.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated against various influenza A strains and cell lines. The data are summarized in the tables below.

Table 1: Antiviral Activity of this compound against Influenza A Virus Strains

| Virus Strain | Virus Subtype | IC50 (µM) | IC90 (µM) |

| A/PR/8/34 | H1N1 | 0.29 - 0.53 | Not Reported |

| A/California/10/2009 (2009 pandemic) | H1N1 | 0.29 - 0.53 | Not Reported |

| A/Florida/21/2008 (oseltamivir-resistant) | H1N1 | 0.29 - 0.53 | Not Reported |

| A/Washington/10/2008 | H1N1 | 0.29 - 0.53 | Not Reported |

| HIV/HA(H5) pseudotype | H5N1 | Not Reported | 8.6 |

| A/Texas/12/2007 | H3N2 | Significantly less active | Not Reported |

| B/Florida/4/2006 | Influenza B | Significantly less active | Not Reported |

Data sourced from Basu et al., 2014.

Table 2: Cytotoxicity and Selectivity of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Madin-Darby Canine Kidney (MDCK) | >100 | >20 to 200 |

| Human Lung Adenocarcinoma (A549) | >100 | Not Reported |

Data sourced from Basu et al., 2014.

Table 3: Specificity of this compound Antiviral Activity

| Pseudotyped Virus | Target Glycoprotein | IC90 (µM) |

| HIV/LASV-GP | Lassa Virus Glycoprotein | ~100 |

| HIV/EBOV-GP | Ebola Virus Glycoprotein | >100 |

| HIV/VSV-G | Vesicular Stomatitis Virus G | 85 to >100 |

Data sourced from Basu et al., 2014.

Mechanism of Action: Inhibition of HA-Mediated Fusion

This compound exerts its antiviral effect by targeting the influenza virus hemagglutinin (HA) protein, a critical component for viral entry. Mechanism-of-action studies indicate that this compound binds to the stem region of the HA trimer. This binding is thought to stabilize the prefusion conformation of HA, thereby inhibiting the low-pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane. By preventing this fusion event, the viral ribonucleoproteins are unable to enter the host cell cytoplasm, effectively halting the infection at an early stage.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The initial characterization of this compound involved a series of key experiments to determine its antiviral activity, mechanism of action, and specificity.

High-Throughput Screening (HTS) for Identification

This compound was identified from a chemical library of approximately 106,000 compounds using a pseudotype virus-based high-throughput screening assay. The screen utilized a replication-defective HIV core expressing the influenza H5 hemagglutinin (HIV/HA(H5)). A549 cells were infected with the pseudotyped virus in the presence of the library compounds. Inhibition of viral entry was quantified by measuring the activity of a reporter gene (e.g., luciferase) expressed by the pseudotyped virus.

Antiviral Activity and Cytotoxicity Assays

The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined using cell-based assays.

-

Antiviral Activity (IC50): Madin-Darby canine kidney (MDCK) cells were infected with various strains of influenza A virus in the presence of serial dilutions of this compound. After a defined incubation period, the antiviral effect was quantified by microscopically evaluating the virus-induced cytopathic effect (CPE). The results were confirmed using an MTS cell viability assay, which measures the metabolic activity of the remaining viable cells.

-

Cytotoxicity (CC50): Uninfected MDCK or A549 cells were incubated with serial dilutions of this compound. Cell viability was measured using an MTS or similar assay to determine the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action Studies

-

Hemagglutinin (HA)-Mediated Hemolysis Inhibition Assay: To confirm that this compound inhibits HA-mediated fusion, an in vitro hemolysis assay was performed. Chicken red blood cells (cRBCs) were incubated with influenza virus and this compound at a low pH. The ability of the compound to prevent the virus from lysing the cRBCs indicates inhibition of HA-mediated membrane fusion.

-

NMR-Based Binding Assays: Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) and Saturation Transfer Difference (STD) NMR experiments were conducted to provide direct evidence of this compound binding to purified HA protein. These techniques detect the transfer of magnetization from the protein to a small molecule ligand upon binding.

-

Competition Binding Assays: To localize the binding site of this compound on the HA protein, competition assays were performed using the monoclonal antibody (MAb) C179, which is known to bind to the stem region of HA. A decrease in the binding signal of this compound in the presence of MAb C179, as measured by Water-LOGSY NMR, indicated that the compound binds to a site that overlaps with or is in close proximity to the C179 epitope in the HA stem.

-

Mutational Analysis: Site-directed mutagenesis was employed to introduce specific amino acid substitutions in the HA protein. The susceptibility of these HA mutants to this compound was then assessed in infectivity assays. Reduced inhibitory activity against a particular mutant suggested that the mutated residue is important for the binding or action of the compound.

Caption: Experimental workflow for the characterization of this compound.

Synergy with Oseltamivir

This compound has been shown to exhibit a strong synergistic antiviral effect when used in combination with the neuraminidase inhibitor oseltamivir. This synergy is likely due to the two compounds targeting different stages of the viral life cycle: this compound inhibits viral entry, while oseltamivir blocks the release of progeny virions from infected cells. The combination of these two mechanisms can lead to a more profound suppression of viral replication.

Conclusion and Future Directions

The initial characterization of this compound identifies it as a promising new antiviral agent against influenza A virus. Its novel mechanism of action, targeting the HA stem region to inhibit viral entry, makes it effective against strains resistant to existing drugs like oseltamivir. The compound's high potency, low cytotoxicity, and synergistic activity with neuraminidase inhibitors underscore its potential as a therapeutic candidate.

Future research should focus on lead optimization to improve the pharmacokinetic and pharmacodynamic properties of this compound. In vivo efficacy studies in animal models of influenza infection are a critical next step to validate its therapeutic potential. Further investigation into the structural basis of the this compound-HA interaction could facilitate the design of even more potent and broadly-acting influenza entry inhibitors.

understanding the molecular target of MBX2329 in influenza

An In-Depth Guide to the Molecular Target of MBX2329 in Influenza

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics that can overcome the limitations of existing drugs, such as the emergence of resistant strains. This document provides a comprehensive technical overview of this compound, a small molecule inhibitor of the influenza virus. The core focus is its molecular target, the viral glycoprotein hemagglutinin (HA), and its mechanism of action. This compound specifically inhibits HA-mediated viral entry, a critical step in the influenza virus life cycle.[1][2][3] It demonstrates potent and selective activity against a wide range of influenza A viruses, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[2][4][5][6] This guide details the quantitative antiviral activity of this compound, outlines the key experimental protocols used for its characterization, and provides visualizations of its mechanism and the workflow for its discovery.

Introduction: Targeting Influenza Virus Entry

The influenza virus relies on two primary surface glycoproteins: neuraminidase (NA) and hemagglutinin (HA).[7] While neuraminidase inhibitors like oseltamivir are mainstays of current therapy, their effectiveness can be compromised by viral resistance. The hemagglutinin protein is an attractive alternative target as it is essential for the initial stages of infection, mediating both binding to host cell receptors and the subsequent fusion of the viral and endosomal membranes to release the viral genome into the cytoplasm.[5][6][7][8] this compound emerged from high-throughput screening as a potent inhibitor of this process.[4][5][6][9]

Molecular Target and Mechanism of Action

The definitive molecular target of this compound is the influenza hemagglutinin (HA) protein.[1][2][10] Unlike inhibitors that might block receptor binding, this compound acts at a later stage of entry to prevent membrane fusion.

Mechanism of Inhibition: Mechanism-of-action studies indicate that this compound binds to a conformational epitope in the conserved stem region of the HA trimer.[1][4][6][11] This binding event stabilizes the pre-fusion state of the HA protein.[8] Consequently, the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane are obstructed.[8] By preventing this critical fusion step, this compound effectively traps the virus within the endosome, halting the infection process before the viral genetic material can be released into the host cell.

This inhibitory action is specific to influenza viruses with group 1 HA (including H1 and H5 subtypes).[1][4] The compound shows significantly less activity against viruses with group 2 HA (such as H3 and H7 subtypes) and influenza B viruses.[1][4][11]

Quantitative Data on Antiviral Activity

This compound exhibits potent antiviral activity against relevant influenza A strains with a high selectivity index, indicating low cytotoxicity.[4][5][6]

| Parameter | Virus Strain / Cell Line | Value (µM) | Reference |

| IC50 | Influenza A/PR/8/34 (H1N1) | 0.29 - 0.53 | [1][4] |

| Influenza A/California/10/2009 (H1N1 pandemic) | 0.29 - 0.53 | [1][4] | |

| Influenza A/Florida/21/2008 (H1N1-H275Y, Oseltamivir-Resistant) | 0.29 - 0.53 | [1][4] | |

| HPAI A/Hong Kong/H5N1 | 5.9 | [4] | |

| IC90 | Pseudotyped Virus HIV/HA(H5) | 8.6 | [2][10] |

| IC50 | Influenza A/Texas/12/2007 (H3N2) | Significantly less active | [1][4] |

| Influenza B/Florida/4/2006 | Significantly less active | [1][4] | |

| CC50 | Madin-Darby Canine Kidney (MDCK) Cells | >100 | [4][5][11] |

| 293T Cells | >100 | [11] |

IC50 (50% Inhibitory Concentration): Concentration of the drug that inhibits viral activity by 50%. IC90 (90% Inhibitory Concentration): Concentration of the drug that inhibits viral activity by 90%. CC50 (50% Cytotoxic Concentration): Concentration of the drug that causes death to 50% of host cells.

Notably, this compound demonstrates strong synergy with the neuraminidase inhibitor oseltamivir, suggesting potential for combination therapy.[1][4][5][6]

Experimental Protocols

The characterization of this compound and the elucidation of its molecular target involved several key experimental methodologies.

Pseudotyped Virus Neutralization Assay

This assay is used for high-throughput screening and to confirm the specificity of entry inhibitors.

-

Objective: To determine if a compound inhibits viral entry mediated by a specific glycoprotein (e.g., influenza HA).

-

Methodology:

-

Pseudovirus Production: Co-transfect producer cells (e.g., 293T) with two plasmids: one encoding a viral core (e.g., HIV) that lacks its own envelope protein but contains a reporter gene (e.g., Luciferase), and a second plasmid encoding the envelope protein of interest (e.g., Influenza H5 HA).

-

Compound Incubation: Serially dilute this compound in assay plates. Incubate the pseudovirus particles with the compound dilutions.

-

Infection: Add the virus-compound mixture to target cells (e.g., 293T).

-

Readout: After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for Luciferase).

-

Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration. Control pseudoviruses (e.g., bearing VSV-G) are used to confirm specificity.[4][11]

-

Antiviral Plaque Reduction Assay

This is a classic virology assay to quantify the inhibition of infectious virus production.

-

Objective: To determine the concentration of this compound required to reduce the number of infectious virus particles.

-

Methodology:

-

Cell Seeding: Plate host cells (e.g., MDCK) in multi-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a known amount of influenza virus (e.g., multiplicity of infection [MOI] of 1.0) in the presence of serial dilutions of this compound.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the corresponding concentration of this compound. This restricts virus spread to adjacent cells, forming localized lesions (plaques).

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Visualization & Analysis: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the plaque number by 50% compared to the untreated virus control.[4]

-

HA-Mediated Hemolysis Inhibition Assay

This biochemical assay mimics the low-pH-triggered membrane fusion process.

-

Objective: To assess if this compound can inhibit the fusogenic activity of HA.

-

Methodology:

-

Virus-RBC Binding: Incubate a standardized amount of influenza virus with a suspension of chicken red blood cells (cRBCs) on ice to allow viral attachment.

-

Compound Treatment: Add serial dilutions of this compound to the virus-cRBC mixture and incubate.

-

Fusion Trigger: Lower the pH of the solution (e.g., to pH 5.0) using an acidic buffer to trigger the HA conformational change and subsequent fusion with the cRBC membrane, leading to hemolysis (release of hemoglobin).

-

Quantification: Pellet the intact cells by centrifugation. Measure the amount of hemoglobin released into the supernatant spectrophotometrically.

-

Analysis: Determine the concentration of this compound that inhibits hemolysis by 50%.[4][6]

-

Direct Binding Confirmation via WaterLOGSY NMR

Water-ligand observed via gradient spectroscopy (WaterLOGSY) nuclear magnetic resonance (NMR) is used to confirm direct binding of a small molecule to a large protein target.

-

Objective: To provide direct physical evidence of this compound binding to the HA protein.

-

Methodology:

-

Sample Preparation: Prepare samples containing a solution of recombinant HA protein and this compound in a deuterated buffer. A control sample containing a non-target protein (e.g., Neuraminidase) is also prepared.[11]

-

NMR Experiment: Acquire WaterLOGSY spectra. This experiment selectively irradiates bulk water protons. Through spin diffusion, this magnetization is transferred to the protons of the protein and any bound ligand.

-

Data Interpretation: If this compound binds to HA, it will receive magnetization from the protein, and its NMR signals will appear with an opposite phase (negative) compared to the signals of the unbound compound (positive). No such effect would be seen in the control sample with the non-target protein. This confirms a direct and specific interaction.[11]

-

References

- 1. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Antiviral | TargetMol [targetmol.com]

- 4. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Elucidating the Antiviral Mechanism of MBX2329 Against Influenza Virus Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. A critical target for antiviral intervention is the influenza virus hemagglutinin (HA) glycoprotein, which mediates viral entry into host cells. This technical guide provides a comprehensive overview of the inhibitory effects of MBX2329, a small molecule inhibitor, on influenza HA. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes and workflows.

Mechanism of Action of this compound

This compound is a potent inhibitor of influenza A virus entry.[1][2][3][4] Its primary mechanism of action involves the specific targeting of the hemagglutinin (HA) glycoprotein, a critical component of the viral envelope responsible for attachment to host cells and subsequent membrane fusion.[1][2][4][5]

This compound is believed to bind to the stem region of the HA trimer.[1][2] This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[5] By obstructing this crucial step in the viral lifecycle, this compound effectively blocks the release of the viral ribonucleoprotein (vRNP) complexes into the cytoplasm, thereby inhibiting viral replication.[5] Molecular dynamics studies suggest that the binding site of this compound is located in a hydrophobic pocket at the interface of two HA subunits. This interaction is thought to prevent the entry of water molecules that are critical for initiating the conformational changes required for fusion.

It is important to note that this compound demonstrates specificity for Group 1 HA subtypes, such as H1 and H5, and is less effective against Group 2 HA subtypes like H3 and H7.[3][6]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated against various influenza A virus strains. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus Strains

| Virus Strain | Subtype | IC50 (µM) |

| A/PR/8/34 | H1N1 | 0.29 - 0.53 |

| A/Florida/21/2008 (H275Y) | H1N1 (Oseltamivir-resistant) | 0.29 - 0.53 |

| A/Washington/10/2008 | H1N1 | 0.29 - 0.53 |

| A/California/10/2009 | H1N1 (Pandemic) | 0.29 - 0.53 |

| Highly Pathogenic Avian Influenza | H5N1 | 0.3 - 5.9 |

| A/Texas/12/2007 | H3N2 | Significantly less active |

| B/Florida/4/2006 | Influenza B | Significantly less active |

Data compiled from multiple sources.[1][3][6]

Table 2: Cytotoxicity and Selectivity of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI) |

| MDCK | >100 | >20 to >200 |

| 293T | >100 | Not specified |

The Selectivity Index is calculated as CC50/IC50.[1][2]

Table 3: Specificity of this compound Against Other Viral Glycoproteins

| Pseudotyped Virus | Glycoprotein | IC50 (µM) |

| HIV/LASV-GP | Lassa virus glycoprotein | >100 |

| HIV/EBOV-GP | Ebola virus glycoprotein | >100 |

| HIV/VSV-G | Vesicular stomatitis virus G protein | >100 |

Data indicates high specificity of this compound for influenza HA.[3][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Pseudotype Virus Neutralization Assay

This assay is used to determine the concentration of this compound that inhibits viral entry mediated by a specific viral glycoprotein.

Workflow Diagram:

Protocol:

-

Cell Preparation: Seed 293T cells in 96-well white-bottom plates at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium.

-

Virus-Compound Incubation: In a separate plate, mix equal volumes of the diluted compound and pseudotyped virus (e.g., HIV expressing influenza HA and carrying a luciferase reporter gene). Incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the 293T cells and add the virus-compound mixture.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Hemolysis Inhibition Assay

This assay assesses the ability of this compound to prevent the low pH-induced, HA-mediated fusion of viral and red blood cell membranes.

Protocol:

-

Virus Preparation: Prepare a standardized amount of influenza virus.

-

Compound Incubation: Incubate the virus with serial dilutions of this compound for 30 minutes at room temperature.

-

Red Blood Cell Addition: Add a 1% suspension of chicken red blood cells (cRBCs) to the virus-compound mixture.

-

Low pH Trigger: Incubate the mixture at a low pH (e.g., pH 5.0) to induce HA-mediated fusion.

-

Hemolysis Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

-

Data Analysis: Calculate the percent inhibition of hemolysis for each compound concentration and determine the IC50 value.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to host cells.

Protocol:

-

Cell Preparation: Seed MDCK or 293T cells in 96-well plates and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Viability Measurement: Measure cell viability using a commercial assay, such as one based on the reduction of MTT or the quantification of ATP.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Synergy with Other Antivirals

This compound has been shown to exhibit a strong synergistic effect when used in combination with the neuraminidase inhibitor oseltamivir.[1][2][3] This suggests that targeting two different stages of the viral life cycle—entry (this compound) and release (oseltamivir)—can lead to a more potent antiviral effect.

Conclusion

This compound represents a promising class of influenza antiviral compounds that specifically target the HA glycoprotein to inhibit viral entry. Its potent activity against a range of influenza A strains, including oseltamivir-resistant variants, and its synergistic effect with existing neuraminidase inhibitors highlight its potential as a valuable tool in the fight against influenza. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of HA-targeting antivirals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of MBX2329

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3] It exhibits antiviral activity against a broad spectrum of influenza A strains, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[1][2][3] The compound specifically targets the viral hemagglutinin (HA) protein, a critical component for viral attachment and fusion with the host cell membrane.[2][3] By binding to the stem region of the HA trimer, this compound prevents the conformational changes necessary for membrane fusion, thereby inhibiting viral entry into the host cell.[2][3] This application note provides a detailed protocol for evaluating the in vitro antiviral efficacy of this compound using a cytopathic effect (CPE) reduction assay.

Mechanism of Action: Inhibition of Viral Entry

This compound acts as a viral entry inhibitor. The influenza virus hemagglutinin (HA) protein is responsible for binding to sialic acid receptors on the host cell surface and subsequently mediating the fusion of the viral envelope with the endosomal membrane. This fusion process is triggered by the low pH of the endosome, which induces a conformational change in the HA protein. This compound binds to a conserved pocket in the stem region of group 1 HA subtypes (e.g., H1 and H5), stabilizing the pre-fusion conformation and preventing the pH-induced conformational rearrangement required for fusion.[2][3] This ultimately blocks the release of the viral genome into the cytoplasm, halting the infection at an early stage.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against various influenza A virus strains. The following table summarizes the reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50).

| Parameter | Virus Strain/Cell Line | Value | Reference |

| IC50 | A/PR/8/34 (H1N1) | 0.29 - 0.53 µM | [2] |

| A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant) | 0.29 - 0.53 µM | [2] | |

| A/Washington/10/2008 (H1N1) | 0.29 - 0.53 µM | [2] | |

| A/California/10/2009 (H1N1, pandemic) | 0.29 - 0.53 µM | [2] | |

| A/Hong Kong/H5N1 | 5.9 µM | [4] | |

| IC90 | HIV/HA(H5) pseudotype | 8.6 µM | [1][5] |

| CC50 | Madin-Darby Canine Kidney (MDCK) cells | >100 µM | [4][6] |

| 293T cells | >100 µM | [4] | |

| Selectivity Index (SI) | Various influenza A strains | >20 to >200 | [3] |

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol details the steps to determine the antiviral activity of this compound against influenza A virus by measuring the inhibition of virus-induced cytopathic effect (CPE) in Madin-Darby Canine Kidney (MDCK) cells.

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., A/PR/8/34 (H1N1))

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

TPCK-treated trypsin

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet solution

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]

- 3. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hemagglutination Inhibition Assay with MBX2329

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutination inhibition (HI) assay is a classical and widely used method to evaluate the ability of antibodies or other agents to inhibit the agglutination of red blood cells (RBCs) by influenza virus.[6][7][8][9] This application note provides a detailed protocol for conducting a hemagglutination inhibition assay to evaluate the antiviral activity of MBX2329.

Mechanism of Action of this compound

This compound inhibits influenza A virus entry by targeting the hemagglutinin (HA) protein. The HA protein is responsible for two crucial steps in the viral life cycle: binding to sialic acid receptors on the host cell surface and mediating the fusion of the viral envelope with the endosomal membrane upon entry into the cell. This compound is believed to bind to a conserved pocket in the stem region of the HA2 subunit of the HA trimer. This binding stabilizes the pre-fusion conformation of HA and prevents the low pH-induced conformational changes necessary for membrane fusion. By blocking this fusion event, this compound effectively traps the virus in the endosome, preventing the release of the viral genome into the cytoplasm and subsequent replication.

Mechanism of this compound action.

Data Presentation

The antiviral activity of this compound against various influenza A virus strains has been quantified, with key metrics summarized in the table below.

| Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| A/PR/8/34 (H1N1) | Plaque Reduction | 0.29 - 0.53 | >100 | >188 - >344 | [1][4] |

| A/Florida/21/2008 (H1N1-H275Y) | Plaque Reduction | 0.29 - 0.53 | >100 | >188 - >344 | [1][4] |

| A/Washington/10/2008 (H1N1) | Plaque Reduction | 0.29 - 0.53 | >100 | >188 - >344 | [1][4] |

| A/California/10/2009 (H1N1) | Plaque Reduction | 0.29 - 0.53 | >100 | >188 - >344 | [1][4] |

| HIV/HA(H5) | Pseudotype Entry | 8.6 (IC90) | >100 | >11.6 | [4][10] |

| A/Texas/12/2007 (H3N2) | Not specified | Significantly less active | Not specified | Not specified | [1][4] |

| B/Florida/4/2006 | Not specified | Significantly less active | Not specified | Not specified | [1][4] |

IC50 (50% inhibitory concentration): The concentration of this compound required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of this compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/IC50, a measure of the compound's therapeutic window.

Experimental Protocols

This section provides a detailed methodology for conducting a hemagglutination inhibition assay to evaluate the inhibitory activity of this compound.

Materials

-

This compound (stock solution in DMSO)

-

Influenza A virus of interest (e.g., A/PR/8/34 (H1N1))

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Chicken or Turkey Red Blood Cells (RBCs), 0.5% (v/v) suspension in PBS

-

V-bottom 96-well microtiter plates

-

Multichannel pipettes and sterile tips

-

Incubator (37°C)

-

Microplate shaker (optional)

Experimental Workflow

HI assay workflow.

Detailed Protocol

1. Preparation of Reagents

-